
Flecainid
Übersicht
Beschreibung
Flecainid ist ein Medikament, das hauptsächlich zur Vorbeugung und Behandlung von anormal schnellen Herzrhythmen eingesetzt wird, einschließlich ventrikulärer und supraventrikulärer Tachykardien . Es gehört zur Klasse der Antiarrhythmika Ic und wirkt, indem es den Natriumeinstrom in die Herzzellen verringert, was zu einer Verlängerung des Aktionspotentials des Herzens führt . This compound wurde erstmals 1985 in den Vereinigten Staaten für die medizinische Anwendung zugelassen .
Herstellungsmethoden
This compound kann durch einen mehrstufigen Prozess synthetisiert werden. Eine übliche Methode umfasst die folgenden Schritte :
Ausgangsmaterialien: 2,5-Di(2,2,2-trifluorethoxy)benzoesäure, Chlooracetonitril, Triethylamin und Ethylacetat.
Rückflussreaktion: Unter Stickstoffschutz erzeugt eine Rückflussreaktion Cyanomethyl-2,5-di(2,2,2-trifluorethoxy)benzoat.
Zugabe von 2-Aminomethylpiperidin: Dies wird zusammen mit Ethylacetat hinzugefügt, und die Reaktion verläuft unter Stickstoffschutz, um this compound zu erzeugen.
Bildung von Flecainidacetat: Essigsäure und Ethylacetat werden zu dem this compound gegeben, und die Reaktion unter Stickstoffschutz erzeugt ein Rohprodukt von Flecainidacetat.
Verfeinerung: Das Rohprodukt wird verfeinert, um reines Flecainidacetat zu erhalten.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: this compound kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Wege weniger häufig diskutiert werden.
Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seines aromatischen Rings und seiner Seitenketten.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und inerte Atmosphären.
Hauptprodukte: Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionen und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Formen von this compound ergeben.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Referenzverbindung bei der Untersuchung von Antiarrhythmika verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Ionenkanäle und elektrophysiologische Eigenschaften.
Medizin: Extensiv in der klinischen Forschung zur Behandlung von Arrhythmien eingesetzt, insbesondere Vorhofflimmern und ventrikuläre Tachykardie
Industrie: In der pharmazeutischen Industrie für die Entwicklung von Antiarrhythmika und verwandten Verbindungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Natriumkanäle im Herzen blockiert, was die Leitung durch das Herz verlangsamt und das Aktionspotential des Herzens verlängert . Diese Wirkung hilft, den Herzrhythmus zu stabilisieren und abnormale schnelle Herzrhythmen zu verhindern. This compound erhöht selektiv die anterograde und retrograde Refraktärzeit des akzessorischen Weges, verlängert das PR-Intervall und verbreitert den QRS-Komplex .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Flecainide is utilized in several clinical scenarios:
- Paroxysmal Supraventricular Tachycardia (SVT) : Effective in managing atrial fibrillation and atrioventricular re-entrant tachycardia.
- Ventricular Arrhythmias : Used to prevent life-threatening sustained ventricular tachycardia.
- Pharmacological Cardioversion : Recommended for converting new-onset atrial fibrillation to sinus rhythm.
- Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) : Demonstrated efficacy in reducing episodes of CPVT, especially when combined with beta-blockers.
- Diagnostic Use : Employed in provocation tests for diagnosing Brugada syndrome.
Efficacy Data
The efficacy of flecainide has been evaluated in multiple clinical trials. Below is a summary table illustrating its performance in various studies:
Clinical Trial | Patients | AF Duration | Formulation | Reversion Rate |
---|---|---|---|---|
Capucci et al | 22 | ≤ 7 days | Single oral dose (300 mg) | 8 h → 91%, 24 h → 95% |
Donovan et al | 51 | ≤ 3 days | IV (2 mg/kg, max 150 mg) | 1 h → 57%, 6 h → 67% |
Boriani et al | 69 | < 8 days | Single oral dose (300 mg) | 1 h → 13%, 3 h → 57% |
Martínez-Marcos et al | 50 | ≤ 2 days | IV (2 mg/kg followed by 1 mg/kg at 8 h) | 1 h → 58% |
These studies indicate that flecainide has a high success rate in restoring sinus rhythm, especially when compared to other antiarrhythmic agents like propafenone and amiodarone .
Case Studies
Several case studies highlight the effectiveness and safety profile of flecainide:
- Case Study on Atrial Fibrillation : A patient with recurrent atrial fibrillation was treated with flecainide intravenously, achieving successful cardioversion within one hour, demonstrating a rapid response and minimal side effects .
- CPVT Management : In a cohort of patients with catecholaminergic polymorphic ventricular tachycardia, flecainide was used alongside beta-blockers, resulting in an over 85% reduction in arrhythmic episodes, showcasing its role as an essential adjunct therapy .
- Brugada Syndrome Diagnosis : Flecainide was successfully employed as a diagnostic tool for Brugada syndrome, with patients showing characteristic ECG changes that confirmed the diagnosis after administration .
Safety Profile and Considerations
While flecainide is effective, it also carries risks, particularly in patients with structural heart disease or prior myocardial infarction due to its proarrhythmic potential. Monitoring is essential during treatment to manage any adverse effects effectively .
Wirkmechanismus
Target of Action
Flecainide is a Class IC antiarrhythmic agent . Its primary targets are the fast inward sodium channels in the heart muscle tissue . These channels play a crucial role in the electrical conduction of heart cells, particularly during the action potential upstroke .
Mode of Action
Flecainide works by blocking the fast inward sodium channels and slowly unbinding during diastole . This action prolongs the refractory period of the heart . The blockade also shortens the duration of action potentials through the Purkinjie fibers . Additionally, Flecainide prevents delayed rectifier potassium channels from opening, lengthening the action potential .
Biochemical Pathways
Flecainide’s action primarily affects the electrical conduction pathways in the heart. By blocking sodium channels, it slows the upstroke of the cardiac action potential . This action mainly affects the atria (upper chambers) and the ventricles (lower pumping chambers) . Flecainide also impacts the calcium-mediated pathways involved in arrhythmias .
Pharmacokinetics
Flecainide is well absorbed and has a half-life of approximately 20 hours . It is eliminated both by hepatic metabolism and by the kidneys . The usual dosage of Flecainide is 100–200 mg twice a day . These ADME properties impact the bioavailability of Flecainide, ensuring its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of Flecainide’s action result in the prolongation of the cardiac action potential . This leads to a slowing of the electrical conduction within the heart, reducing its excitability . Clinically, this results in the prevention of supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .
Action Environment
The action, efficacy, and stability of Flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as age, liver and kidney function, and the presence of other diseases can also influence the action of Flecainide .
Biochemische Analyse
Biochemical Properties
Flecainide interacts with various biomolecules, primarily blocking fast inward sodium channels and slowly unbinding during diastole . This blockade shortens the duration of action potentials through the Purkinjie fibers . Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Lastly, flecainide blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum, which reduces depolarization of cells .
Cellular Effects
Flecainide has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Its primary effect is to slow the rate of rise of the action potential, reducing the excitability of cells .
Molecular Mechanism
Flecainide exerts its effects at the molecular level by binding to and blocking sodium channels, thereby slowing the upstroke of the cardiac action potential . This slows the conduction of the electrical impulse within the heart. The greatest effect is on the His-Purkinje system and ventricular myocardium .
Temporal Effects in Laboratory Settings
In laboratory settings, flecainide’s effects change over time. It is well absorbed orally with peak plasma levels at 3 hours . The plasma half-life of unchanged flecainide is relatively long (mean 20 hours), indicating its stability .
Dosage Effects in Animal Models
In animal models, the effects of flecainide vary with different dosages. Flecainide caused a decrease in atrial fibrillatory rate in all animals and restored sinus rhythm in the animals with induced atrial fibrillation .
Metabolic Pathways
Flecainide is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2 .
Transport and Distribution
Flecainide is transported and distributed within cells and tissues. After oral administration in healthy human subjects, flecainide absorption is prompt and nearly complete . A substantial portion (mean 27%) of a dose is excreted in urine as unchanged flecainide .
Vorbereitungsmethoden
Flecainide can be synthesized through a multi-step process. One common method involves the following steps :
Starting Materials: 2,5-di(2,2,2-trifluoroethoxy)benzoic acid, chloroacetonitrile, triethylamine, and ethyl acetate.
Reflux Reaction: Under nitrogen protection, a reflux reaction generates cyanomethyl-2,5-di(2,2,2-trifluoroethoxy)benzoate.
Addition of 2-aminomethylpiperidine: This is added along with ethyl acetate, and the reaction proceeds under nitrogen protection to generate flecainide.
Formation of Flecainide Acetate: Acetic acid and ethyl acetate are added to the flecainide, and the reaction under nitrogen protection generates a crude product of flecainide acetate.
Refinement: The crude product is refined to obtain pure flecainide acetate.
Analyse Chemischer Reaktionen
Flecainide undergoes various chemical reactions, including:
Oxidation and Reduction: Flecainide can be oxidized or reduced under specific conditions, although detailed pathways are less commonly discussed.
Substitution Reactions: Flecainide can undergo substitution reactions, particularly involving its aromatic ring and side chains.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various solvents. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield different oxidized forms of flecainide.
Vergleich Mit ähnlichen Verbindungen
Flecainid wird oft mit anderen Antiarrhythmika verglichen, wie zum Beispiel:
Metoprolol: Ein Betablocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.
Dofetilid: Ein weiteres Antiarrhythmikum, das für ähnliche Indikationen eingesetzt wird.
Encainid und Propafenon: Andere Antiarrhythmika der Klasse Ic mit ähnlichen Wirkmechanismen.
This compound ist einzigartig in seinen spezifischen Natriumkanal-blockierenden Eigenschaften und seiner Wirksamkeit bei der Behandlung sowohl von supraventrikulären als auch von ventrikulären Arrhythmien .
Biologische Aktivität
Flecainide is a class IC antiarrhythmic agent widely used for the treatment of various cardiac arrhythmias, particularly atrial fibrillation (AF) and ventricular tachycardia. This article delves into the pharmacodynamics, clinical efficacy, case studies, and research findings related to the biological activity of flecainide.
Pharmacodynamics
Flecainide primarily exerts its effects through the blockade of voltage-gated sodium channels (Nav 1.5), which inhibits the transient peak inward sodium current (). This blockade results in a reduction of myocardial excitability, particularly during tachyarrhythmias. The drug also affects potassium currents, specifically inhibiting the rapid component of the delayed rectifier potassium current (), thereby prolonging the action potential duration (APD) and effective refractory period in ventricular tissues while shortening it in Purkinje fibers .
Key Pharmacokinetic Properties:
- Bioavailability: Approximately 90%, with minimal first-pass metabolism.
- Half-life: Ranges from 7 to 23 hours; longer in patients with renal impairment.
- Metabolism: Primarily hepatic, producing active and inactive metabolites .
Clinical Efficacy
Flecainide has demonstrated significant efficacy in converting AF to sinus rhythm and preventing recurrences. Several clinical trials have compared its effectiveness with other antiarrhythmic drugs:
Case Studies
-
Long-term Tolerance and Efficacy:
A study involving 109 patients treated with flecainide showed that at six months, 65.1% maintained normal sinus rhythm, with a similar rate (56%) at twelve months. The drug was well-tolerated, demonstrating a high rate of symptomatic control (93.7% at six months) . -
Flecainide in Special Populations:
In patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), flecainide has shown effectiveness despite potential risks associated with RyR2 mutations. It was noted that flecainide could paradoxically activate ryanodine receptors under certain conditions, highlighting the complexity of its action in arrhythmogenic substrates .
Research Findings
Recent studies have expanded understanding of flecainide's mechanisms:
- Inhibition of Ryanodine Receptors: Research indicates that flecainide can inhibit ryanodine receptor opening, reducing spontaneous calcium release from the sarcoplasmic reticulum, which is crucial for preventing afterdepolarizations and triggered activity .
- Use-Dependent Blockade: Flecainide's effects are more pronounced at higher heart rates due to its use-dependent blockade characteristics, making it particularly effective during tachyarrhythmias .
- Combination Therapies: Studies suggest that combining flecainide with beta-blockers like metoprolol may enhance its antiarrhythmic efficacy, particularly in persistent AF cases .
Eigenschaften
IUPAC Name |
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54143-56-5 (monoacetate) | |
Record name | Flecainide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023054 | |
Record name | Flecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.24e-02 g/L | |
Record name | Flecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells. | |
Record name | Flecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54143-55-4 | |
Record name | Flecainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54143-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flecainide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | flecainide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLECAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94FTS1806 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-229 | |
Record name | Flecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.